REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.[Br-].C([NH3+:13])CCC.C([O-])(=O)C.[K+].[C:19]([NH:22][C:23]1[C:32]([CH3:33])=[CH:31][C:26]([C:27]([O:29][CH3:30])=[O:28])=[C:25]([CH3:34])[CH:24]=1)(=[O:21])[CH3:20].N(OCCC(C)C)=O>C(OCC)(=O)C.CCCCCC.O>[C:19]([N:22]1[C:23]2[C:32](=[CH:31][C:26]([C:27]([O:29][CH3:30])=[O:28])=[C:25]([CH3:34])[CH:24]=2)[CH:33]=[N:13]1)(=[O:21])[CH3:20] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.85 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
n-butylammonium bromide
|
Quantity
|
0.0502 g
|
Type
|
reactant
|
Smiles
|
[Br-].C(CCC)[NH3+]
|
Name
|
potassium acetate
|
Quantity
|
0.587 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
methyl 4-(acetylamino)-2,5-dimethylbenzoate
|
Quantity
|
0.661 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC(=C(C(=O)OC)C=C1C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.0458 g
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate (three times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract solution was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by a silica gel column chromatography (hexane/ethyl acetate=5/1 to 1/1)
|
Type
|
CUSTOM
|
Details
|
The solid thus obtained
|
Type
|
WASH
|
Details
|
to be washed
|
Type
|
FILTRATION
|
Details
|
it was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1N=CC2=CC(=C(C=C12)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.0731 g | |
YIELD: PERCENTYIELD | 11% | |
YIELD: CALCULATEDPERCENTYIELD | 201.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |